molecular formula C10H9N3S B14313257 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- CAS No. 110960-77-5

1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl-

Cat. No.: B14313257
CAS No.: 110960-77-5
M. Wt: 203.27 g/mol
InChI Key: UFWOIOANKYEDEN-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and potential biological activities

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include catalysts like copper or iodine, solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- can be compared with other similar compounds in the triazole family:

The uniqueness of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazoles.

Properties

CAS No.

110960-77-5

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-ethenylsulfanyl-5-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H9N3S/c1-2-14-10-11-9(12-13-10)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,12,13)

InChI Key

UFWOIOANKYEDEN-UHFFFAOYSA-N

Canonical SMILES

C=CSC1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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